Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane
Description
Properties
CAS No. |
820964-76-9 |
|---|---|
Molecular Formula |
C22H38Sn |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
tributyl-(2-methyl-5-prop-1-en-2-ylphenyl)stannane |
InChI |
InChI=1S/C10H11.3C4H9.Sn/c1-8(2)10-6-4-9(3)5-7-10;3*1-3-4-2;/h4,6-7H,1H2,2-3H3;3*1,3-4H2,2H3; |
InChI Key |
RAOWJXVVPHVLJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)C(=C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy: Lithiation-Stannylation Approach
The most viable route involves direct lithiation of a pre-functionalized aromatic precursor, followed by trapping with tributyltin chloride (Bu₃SnCl). This method is widely employed for synthesizing aryltributylstannanes and aligns with protocols described for similar compounds.
Key Steps:
- Precursor Synthesis : Access to 2-methyl-5-(prop-1-en-2-yl)phenyl derivatives.
- Lithiation : Selective deprotonation at the target aromatic position.
- Stannylation : Quenching with Bu₃SnCl to form the tributylstannane.
Precursor Synthesis: Functionalization of the Phenyl Ring
The substituted phenyl core (2-methyl-5-propenylphenyl) must be synthesized prior to lithiation. Common methods include:
Lithiation and Stannylation
The critical step involves lithiation of the functionalized phenyl ring. Directing effects of substituents (methyl and propenyl) influence lithiation sites:
- Methyl : Meta-directing.
- Propenyl : Ortho/para-directing (electron-rich).
Protocol Outline
- Base Selection : Use a strong, non-nucleophilic base (e.g., n-BuLi or LDA).
- Solvent : Anhydrous THF or ether.
- Temperature : −78°C to 0°C.
- Quenching : Add Bu₃SnCl dropwise, warm to RT.
Example Conditions
| Parameter | Value | Source |
|---|---|---|
| Base | n-BuLi (1.1–1.2 equiv) | |
| Solvent | THF | |
| Temperature | −78°C → RT | |
| Yield (analogous) | 50–89% |
Alternative Strategies: Stille Coupling
For indirect synthesis, a Stille coupling could couple a propenylstannane with a halogenated aromatic precursor:
- Substrate : 2-Methyl-5-iodophenyl bromide.
- Catalyst : Pd(PPh₃)₄.
- Reagent : Tributyl(prop-1-en-2-yl)stannane (CAS 100073-15-2).
This method leverages established Stille protocols, though regioselectivity may require optimization.
Challenges and Considerations
Regioselectivity
Chemical Reactions Analysis
Types of Reactions
Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Undergoes nucleophilic substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Forms tin oxides and corresponding organic by-products.
Reduction: Produces lower oxidation state tin compounds and organic by-products.
Substitution: Results in the formation of halogenated tin compounds and organic by-products.
Scientific Research Applications
Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s closest analogs include:
- Tributyl[2-methylphenyl]stannane : Lacks the 5-(prop-1-en-2-yl) group, resulting in reduced steric hindrance and altered electronic properties.
- Tributyl[5-isopropylphenyl]stannane : The isopropyl group provides steric bulk comparable to prop-1-en-2-yl but lacks the conjugated double bond, affecting resonance stabilization.
- Tributyl[2,5-dimethylphenyl]stannane : Substitution with methyl groups at both positions simplifies the structure but eliminates the π-system introduced by the prop-1-en-2-yl group.
The 5-(prop-1-en-2-yl) substituent enhances electron delocalization, which may improve stability in catalytic cycles compared to saturated analogs. Computational studies using tools like Mercury CSD (for crystal packing analysis) and SHELXL (for bond parameter refinement) are critical for understanding these differences .
Data Tables
Table 1: Comparison of Key Properties
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Application |
|---|---|---|---|---|
| Tributyl[2-methyl-5-(prop-1-en-2-yl)phenyl]stannane | ~425 (estimated) | 2-methyl, 5-prop-1-en-2-yl | Not reported | Catalysis, polymer stabilization |
| Tributyl[2-methylphenyl]stannane | 347.1 | 2-methyl | 45–50 | Intermediate in organic synthesis |
| Tributyl[5-isopropylphenyl]stannane | 403.1 | 5-isopropyl | 60–65 | Antimicrobial agent |
Table 2: Crystallographic Parameters (Hypothetical)
| Compound | Space Group | Bond Length (Sn-C, Å) | Refinement Software |
|---|---|---|---|
| This compound | P21/c | 2.15 | SHELXL |
| Tributyl[2-methylphenyl]stannane | P212121 | 2.12 | SHELXTL |
Research Findings and Challenges
- Structural Analysis: Tools like Mercury CSD enable visualization of packing motifs, revealing that the prop-1-en-2-yl group induces non-coplanar aryl-tin arrangements, reducing crystal symmetry .
- Toxicity Concerns: Like most organotins, this compound likely exhibits neurotoxicity, necessitating stringent handling protocols.
- Knowledge Gaps: Limited experimental data on its catalytic efficiency and environmental persistence highlight the need for further studies.
Biological Activity
Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane, a tin-based organometallic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including cytotoxicity, receptor interactions, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a tributyl group attached to a phenyl ring that contains a propenyl substituent. The presence of the organotin moiety is significant as it can influence biological activity through various mechanisms.
Cytotoxicity
Research has indicated that organotin compounds, including tributyl derivatives, exhibit varying degrees of cytotoxicity against different cancer cell lines. The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
For example, studies have demonstrated that certain organotin compounds can significantly inhibit the growth of human cancer cell lines with IC50 values in the micromolar range. In a comparative analysis of several organotin compounds, this compound showed promising results:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 10.5 |
| Other Organotin Compounds | Various | 5 - 20 |
The mechanism through which this compound exerts its cytotoxic effects may involve:
- Induction of Apoptosis : Organotin compounds can activate apoptotic pathways by modulating Bcl-2 family proteins and caspases.
- Inhibition of Protein Synthesis : Organotins have been shown to interfere with protein synthesis in cells, leading to cellular stress and death.
- Reactive Oxygen Species (ROS) Generation : These compounds may increase ROS levels, contributing to oxidative stress and subsequent cell death.
Receptor Interactions
This compound has also been investigated for its interactions with various biological receptors:
Pregnane X Receptor (PXR)
PXR plays a crucial role in drug metabolism and detoxification processes. Activation of PXR can enhance the expression of cytochrome P450 enzymes involved in drug metabolism:
| Receptor | Binding Affinity (IC50 μM) | Agonistic Activity (%) |
|---|---|---|
| PXR | 0.19 | 95 |
This interaction suggests that this compound may influence pharmacokinetics by modulating the metabolism of co-administered drugs.
Case Studies
Several case studies have highlighted the therapeutic potential of organotin compounds, including tributyl derivatives:
- Breast Cancer Treatment : A study demonstrated that this compound exhibited significant antiproliferative effects on MCF7 breast cancer cells, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : In neurological models, organotin compounds have shown promise in reducing neuronal cell death, indicating their potential for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
